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Compound of Interest

Compound Name: LpxC-IN-9

Cat. No.: B15140898 Get Quote

Disclaimer: No publicly available scientific literature or data could be found for the specific

inhibitor "LpxC-IN-9". This guide will instead provide a comprehensive overview of the

structural basis for the inhibition of LpxC by CHIR-090, a well-characterized, potent, slow, tight-

binding inhibitor, as a representative example.

Introduction
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential

enzyme in the lipid A biosynthetic pathway in most Gram-negative bacteria.[1][2] Lipid A is a

critical component of the lipopolysaccharide (LPS) that forms the outer leaflet of the bacterial

outer membrane, providing a barrier against many antibiotics and environmental stresses.[3][4]

The enzymatic reaction catalyzed by LpxC is the first committed and irreversible step in lipid A

synthesis, making it a prime target for the development of novel antibiotics against multidrug-

resistant Gram-negative pathogens.[1][3][5]

CHIR-090 is a synthetic, N-aroyl-l-threonine hydroxamate-based inhibitor of LpxC.[2][5] It

exhibits potent, broad-spectrum antibiotic activity against a range of Gram-negative bacteria,

including Escherichia coli and Pseudomonas aeruginosa, with an efficacy comparable to that of

ciprofloxacin.[2][6] This guide details the structural and molecular basis of LpxC inhibition by

CHIR-090, presenting key quantitative data, experimental methodologies, and visual

representations of the relevant biological pathways and inhibitory mechanisms.

Quantitative Data for LpxC Inhibition by CHIR-090
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CHIR-090 is characterized as a two-step, slow, tight-binding inhibitor of LpxC.[1][5] This mode

of inhibition involves an initial rapid binding to form an encounter complex (EI), followed by a

slower isomerization to a more stable, high-affinity complex (EI*).[1][7] The key kinetic and

binding parameters for the interaction of CHIR-090 with E. coli LpxC are summarized in the

table below.

Parameter Value Description Reference

Ki 4.0 nM

Inhibition constant for

the initial encounter

complex (EI).

[5]

Ki 0.5 nM

Overall inhibition

constant for the final

stable complex (EI).

[5]

k5 1.9 min-1

Forward rate constant

for the isomerization

from EI to EI.

[5]

k6 0.18 min-1

Reverse rate constant

for the isomerization

from EI to EI.

[5]

Structural Basis of LpxC-CHIR-090 Interaction
The solution structure of the Aquifex aeolicus LpxC in complex with CHIR-090 has been

determined by NMR spectroscopy.[7][8] The structure reveals that CHIR-090 binds in the active

site and a hydrophobic passage of LpxC, exploiting conserved features that are critical for

catalysis.[6][7]

The key interactions can be summarized as follows:

Chelation of the Catalytic Zinc Ion: The hydroxamate moiety of CHIR-090 directly chelates

the essential zinc ion in the active site of LpxC.[2][6]

Interaction with the Threonyl-Hydroxamate Group: The threonyl group of CHIR-090 forms a

hydrogen bond with the conserved hydroxyl group of a threonine residue (T179 in A.
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aeolicus LpxC) in the active site.[6]

Occupancy of the Hydrophobic Passage: The biphenyl acetylene tail of CHIR-090 inserts

into a narrow, L-shaped hydrophobic passage that normally accommodates the acyl chain of

the natural substrate.[6][7] This interaction is stabilized by extensive van der Waals contacts

with hydrophobic residues lining the passage.[9]

No Interaction with the UDP-Binding Pocket: Notably, CHIR-090 does not occupy the UDP-

binding pocket of LpxC, suggesting that inhibitors could be further optimized by incorporating

moieties that extend into this region.[7][8]

The binding of CHIR-090 does not induce large conformational changes in the overall structure

of LpxC.[1] The high affinity and slow, tight-binding nature of CHIR-090 are attributed to its

complementary shape, rigidity, and the extensive hydrophobic interactions within the acyl-chain

binding passage.[6]

Experimental Protocols
LpxC Enzyme Kinetics Assay
The inhibitory activity of CHIR-090 against LpxC is typically determined using a continuous,

spectrophotometric assay that measures the release of free thiol from the product upon

reaction with a chromogenic agent. A detailed protocol for determining the kinetic parameters of

a slow, tight-binding inhibitor like CHIR-090 is as follows:

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g.,

50 mM HEPES, pH 7.5), the LpxC substrate (UDP-3-O-(R-3-hydroxymyristoyl)-N-

acetylglucosamine), and a thiol-detecting reagent (e.g., 4,4'-dithiodipyridine).

Enzyme and Inhibitor Preparation: Purified LpxC enzyme is diluted to the desired

concentration in the assay buffer. The inhibitor, CHIR-090, is dissolved in DMSO to create a

stock solution, which is then serially diluted.

Initiation of Reaction: The reaction is initiated by the addition of the LpxC enzyme to the

reaction mixture pre-incubated with various concentrations of CHIR-090.

Data Acquisition: The increase in absorbance at a specific wavelength (e.g., 324 nm for the

product of the reaction with 4,4'-dithiodipyridine) is monitored over time using a
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spectrophotometer.

Data Analysis: For a slow, tight-binding inhibitor, the reaction progress curves will be non-

linear. The data are fitted to the appropriate equation for two-step inhibition to determine the

kinetic parameters Ki, Ki*, k5, and k6.[5]

NMR Spectroscopy for Structure Determination
The solution structure of the LpxC-CHIR-090 complex was determined using multidimensional

heteronuclear NMR spectroscopy. The general workflow for such a study is as follows:

Sample Preparation: Isotopically labeled (15N, 13C) LpxC is overexpressed and purified.[1]

Isotopically labeled CHIR-090 is synthesized. The LpxC-CHIR-090 complex is formed by

incubating the protein with a slight excess of the inhibitor. The complex is then purified to

remove unbound inhibitor.[1]

NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., 1H-15N HSQC,

1H-13C HSQC, 3D NOESY, etc.) are performed on the complex.

Resonance Assignment: The NMR signals are assigned to specific atoms in the protein and

the inhibitor.

Structural Restraint Generation: Nuclear Overhauser effect (NOE) data are used to generate

distance restraints between protons that are close in space. Other NMR parameters, such as

residual dipolar couplings (RDCs), can provide information on the orientation of chemical

bonds.

Structure Calculation and Refinement: The structural restraints are used in computational

algorithms to calculate an ensemble of 3D structures of the LpxC-CHIR-090 complex that

are consistent with the experimental data.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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